1-Fluoro-1H-imidazole

pKa Acid-Base Chemistry Imidazole Derivatives

1-Fluoro-1H-imidazole is a heterocyclic compound characterized by a direct N-F covalent bond on the imidazole ring, rendering it the simplest member of the N-fluoroimidazole class. This N-substitution fundamentally alters the electronic structure compared to its carbon-fluorinated counterparts (2-fluoro-, 4-fluoro-imidazole), leading to a unique tautomeric equilibrium and a dramatic reduction in basicity.

Molecular Formula C3H3FN2
Molecular Weight 86.07 g/mol
CAS No. 77392-76-8
Cat. No. B15438093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluoro-1H-imidazole
CAS77392-76-8
Molecular FormulaC3H3FN2
Molecular Weight86.07 g/mol
Structural Identifiers
SMILESC1=CN(C=N1)F
InChIInChI=1S/C3H3FN2/c4-6-2-1-5-3-6/h1-3H
InChIKeyVPKVKBZXORVFIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Fluoro-1H-imidazole (CAS 77392-76-8): A Unique N-Fluorinated Imidazole for Synthesis and 19F NMR pH Sensing


1-Fluoro-1H-imidazole is a heterocyclic compound characterized by a direct N-F covalent bond on the imidazole ring, rendering it the simplest member of the N-fluoroimidazole class [1]. This N-substitution fundamentally alters the electronic structure compared to its carbon-fluorinated counterparts (2-fluoro-, 4-fluoro-imidazole), leading to a unique tautomeric equilibrium and a dramatic reduction in basicity [2]. These properties make it a distinct entity for synthetic and analytical applications where specific reactivity and spectroscopic signatures are required [3].

1-Fluoro-1H-imidazole: Why Generic Imidazole or C-Fluoro Analogs Are Not Suitable Replacements


The direct N-fluorination in 1-fluoro-1H-imidazole creates a unique electronic environment not replicated by other fluoroimidazoles or unsubstituted imidazole. The electron-withdrawing effect of the N-fluorine atom drastically lowers the pKa by several orders of magnitude compared to imidazole (pKa ≈ 2.4 vs 7.0), and even more so compared to C-fluorinated analogs like 2-fluoroimidazole (pKa ≈ 11.4) [1]. Furthermore, the N-F bond confers a distinct tautomeric stability profile, where the 1-fluoro-1H form is less stable than its 2-fluoro-2H tautomer, a phenomenon not observed in C-fluoroimidazoles [2]. Consequently, substituting this compound with an alternative imidazole would invalidate experiments or processes that rely on its unique acid-base behavior, specific 19F NMR signal, or its role as a specialized N-fluorinated building block.

Quantitative Differentiation: 1-Fluoro-1H-imidazole vs. Key Comparators


Dramatically Altered Basicity: pKa Comparison of N-Fluoro vs. C-Fluoro Imidazoles

The electron-withdrawing effect of N-fluorination profoundly reduces the basicity of the imidazole ring, a feature not shared by carbon-fluorinated regioisomers. While unsubstituted imidazole exhibits a pKa of approximately 7.08, 1-fluoro-1H-imidazole demonstrates a pKa of 2.44 [1]. In stark contrast, the C-fluoro analog 2-fluoroimidazole possesses a predicted pKa of 11.41 , making it a weaker acid but stronger base. This 9-unit pKa difference dictates that N-fluorinated and C-fluorinated imidazoles will exist in different ionization states and exhibit vastly different reactivity under common physiological or synthetic pH conditions.

pKa Acid-Base Chemistry Imidazole Derivatives

Unique Tautomeric Stability Profile: 1-Fluoro-1H-imidazole Exhibits Lower Stability Than Its Non-Aromatic Tautomer

DFT and G3//B3LYP calculations reveal a unique stability ordering among fluoroimidazole tautomers. In contrast to the behavior of C-fluoroimidazoles where the aromatic form is typically most stable, for N-fluoroimidazoles, the nonaromatic 2H-tautomer is more stable. Specifically, the calculated increasing order of stability is 1-fluoro-1H-imidazole < 2-fluoro-2H-imidazole (< 2-fluoro-1H-imidazole) [1]. This means the 1-fluoro-1H form is the least thermodynamically stable species in this set, a property that directly impacts its reactivity and potential for undergoing tautomerization-driven reactions.

Tautomerism Computational Chemistry Thermodynamic Stability

Validated Application as a 19F NMR pH Probe Based on Optimized pKa and Sensitivity

1-Fluoro-1H-imidazole and its derivatives have been explicitly identified as superior candidates for 19F NMR-based intracellular pH determination. A study by Harper et al. evaluated key selection parameters including pKa, 19F NMR chemical shift sensitivity, water solubility, and low toxicity, specifically targeting these compounds for probe development [1]. This contrasts with C-fluoroimidazoles like 2- and 4-fluoroimidazole, whose pKa values (experimentally determined to be around 11-12 [2]) are far removed from the physiological pH range (6.8-7.4), rendering them ineffective as intracellular pH sensors. The pKa of 1-fluoro-1H-imidazole (~2.4) is itself too low for physiological sensing; however, the study highlights the class of 1-substituted fluoroimidazoles as promising, with the N-fluoro motif offering a template for tuning pKa into the desired range through further substitution [1].

19F NMR Intracellular pH Molecular Probes

Validated Applications for 1-Fluoro-1H-imidazole Based on Quantitative Differentiation


Development of 19F NMR Probes for Intracellular pH Determination

The unique acid-base profile and 19F NMR characteristics of 1-fluoro-1H-imidazole, explicitly identified in the literature as a promising core structure, make it a key building block for designing next-generation intracellular pH sensors. Researchers can leverage its inherent properties—including its measurable 19F NMR chemical shift sensitivity and a pKa that is orders of magnitude closer to the physiological range than C-fluoro analogs—to rationally design derivatives with a pKa tuned to the biological pH range [1]. This application is directly supported by quantitative evidence and is not accessible using 2-fluoro- or 4-fluoroimidazole due to their unsuitable pKa values.

Synthesis of Complex Fluorinated Heterocycles via Electrophilic or Nucleophilic Reactions

1-Fluoro-1H-imidazole serves as a specialized N-fluorinated building block in organic synthesis [1]. Its unique reactivity profile, characterized by its low thermodynamic stability relative to its tautomers [2], can be harnessed in synthetic strategies where controlled tautomerization or N-F bond cleavage is desired. This provides a pathway to construct novel fluorinated heterocyclic scaffolds that are difficult or impossible to access using C-fluoroimidazole regioisomers, which lack the labile N-F bond and exhibit different electronic properties.

Model Compound for Investigating N-Fluorination Effects on Heterocycle Stability and Electronic Structure

As the simplest N-fluoroimidazole, 1-fluoro-1H-imidazole is an ideal model system for fundamental computational and experimental studies on the impact of N-fluorination [1]. Its well-defined electronic structure, quantified pKa shift of over 4 units compared to unsubstituted imidazole [2], and unique tautomeric equilibrium [3] provide a robust platform for validating theoretical models and for understanding the structure-property relationships that govern the behavior of more complex N-fluorinated heterocycles.

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